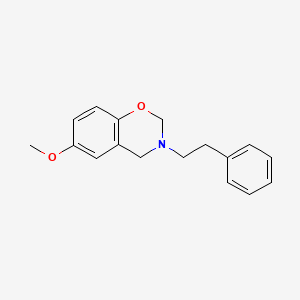![molecular formula C10H10N2 B12792431 Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile CAS No. 62249-52-9](/img/structure/B12792431.png)
Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[222]oct-5-ene-2,3-dicarbonitrile is an organic compound with the molecular formula C10H10N2 It is characterized by a bicyclic structure, which includes a cyclohexane ring fused to a cyclopropane ring, with two nitrile groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclohexadiene with maleic anhydride, followed by dehydration and subsequent reaction with cyanogen bromide to introduce the nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]oct-5-ene-2,3-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Similar bicyclic structure but with carboxylic anhydride groups instead of nitriles.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Another related compound with anhydride groups.
Uniqueness
Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct reactivity and potential for forming various derivatives. This makes it a versatile compound in synthetic chemistry and material science .
Properties
CAS No. |
62249-52-9 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H10N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-2,7-10H,3-4H2 |
InChI Key |
XNFWRFPWBZBKIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



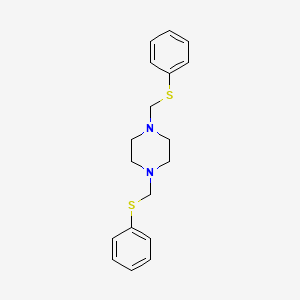
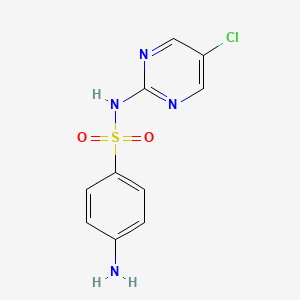
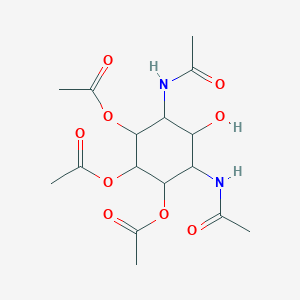
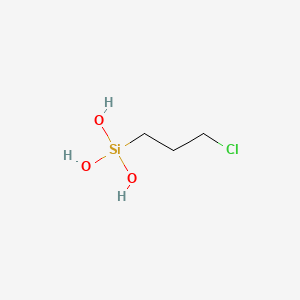
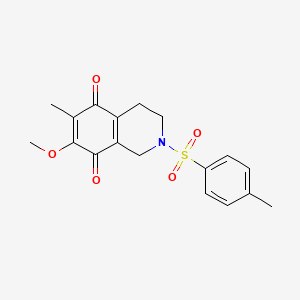

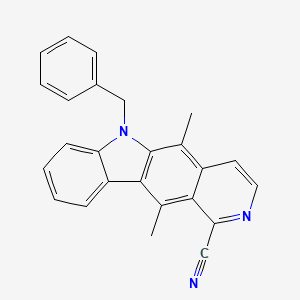

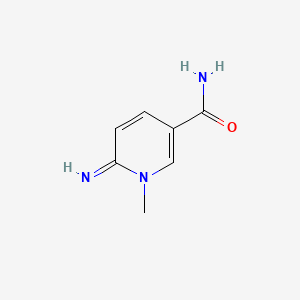
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
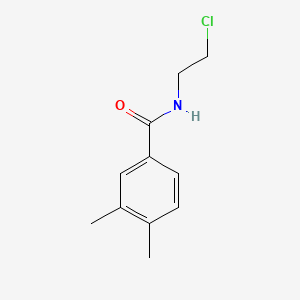
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
